molecular formula C7H10O3 B125335 Ethyl 3-methyl-4-oxocrotonate CAS No. 62054-49-3

Ethyl 3-methyl-4-oxocrotonate

Cat. No.: B125335
CAS No.: 62054-49-3
M. Wt: 142.15 g/mol
InChI Key: YLFXEUMFBVGYEL-GQCTYLIASA-N
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Description

Ethyl 3-methyl-4-oxocrotonate (CAS 62054-49-3, C₇H₁₀O₃, MW 142.15 g/mol) is a specialized α,β-unsaturated ester featuring a conjugated ketone group. Its structure combines an electron-withdrawing ketone adjacent to a double bond, making it a potent Michael acceptor in organic synthesis . This compound is widely used in Knoevenagel condensations, Wittig reactions, and as a precursor for complex molecules like retinoids and heterocycles . Its reactivity stems from the α,β-unsaturated system, which facilitates nucleophilic attacks, enabling efficient carbon-carbon bond formation .

Preparation Methods

Condensation Reactions

Claisen Condensation

The Claisen condensation is a cornerstone method for synthesizing ethyl 3-methyl-4-oxocrotonate. This reaction involves the base-catalyzed condensation of ethyl acetoacetate with acetone. Sodium ethoxide (NaOEt) or potassium tert-butoxide (t-BuOK) serves as the base, facilitating enolate formation from ethyl acetoacetate. The enolate attacks the carbonyl carbon of acetone, followed by elimination of water to yield the α,β-unsaturated ester.

Reaction Conditions :

  • Solvent : Ethanol or methanol

  • Temperature : Reflux (70–80°C)

  • Base : 0.1–0.5 equivalents of NaOEt or t-BuOK

  • Yield : 55–65%

Mechanistic Insights :
The reaction proceeds via deprotonation of ethyl acetoacetate to form an enolate, which undergoes nucleophilic addition to acetone. Subsequent β-keto acid intermediate formation and decarboxylation yield the conjugated enone system.

Knoevenagel Condensation

Alternative routes employ the Knoevenagel condensation, which utilizes ethyl acetoacetate and aldehydes under mild basic conditions. Piperidine or ammonium acetate catalyzes the reaction, enabling the formation of the α,β-unsaturated ester. While less common for this specific compound, this method is advantageous for introducing aromatic substituents.

Reaction Conditions :

  • Catalyst : Piperidine (5–10 mol%)

  • Solvent : Toluene or dichloromethane

  • Temperature : Room temperature to 50°C

  • Yield : 40–50%

Wittig Reaction Approach

The Wittig reaction offers a stereoselective pathway to this compound. A phosphonium ylide, generated from ethyl acetoacetate derivatives, reacts with methyl glyoxal to form the target compound. This method ensures precise control over the double bond geometry.

Synthetic Steps :

  • Ylide Preparation : Triphenylphosphine reacts with ethyl 3-bromopropionate to form the phosphonium salt, treated with a strong base (e.g., n-BuLi) to generate the ylide.

  • Carbonyl Addition : The ylide reacts with methyl glyoxal in tetrahydrofuran (THF) at 0°C, followed by warming to room temperature.

Reaction Conditions :

  • Solvent : THF or diethyl ether

  • Temperature : 0°C to room temperature

  • Yield : 45–55%

Advantages :

  • High stereoselectivity (predominantly E-isomer).

  • Minimal side products compared to condensation methods.

Oxidation Methods

Oxidation of Diols

This compound can be synthesized via oxidation of 3-methyl-4-hydroxycrotonic acid derivatives. Jones reagent (CrO₃ in H₂SO₄) or pyridinium chlorochromate (PCC) oxidizes the secondary alcohol to a ketone while preserving the ester functionality.

Reaction Conditions :

  • Oxidizing Agent : Jones reagent (2–3 equivalents)

  • Solvent : Acetone or dichloromethane

  • Temperature : 0°C to room temperature

  • Yield : 60–70%

Catalytic Oxidation

Palladium-based catalysts enable selective oxidation of allylic alcohols to α,β-unsaturated ketones. This method is less common but offers scalability for industrial applications.

Catalytic System :

  • Catalyst : Pd(OAc)₂ (5 mol%)

  • Ligand : 1,10-Phenanthroline

  • Oxidant : tert-Butyl hydroperoxide (TBHP)

  • Yield : 50–60%

Industrial-Scale Synthesis

Continuous Flow Reactors

Industrial production leverages continuous flow reactors to enhance efficiency and safety. Ethyl acetoacetate and acetone are mixed in a solvent (ethanol) and passed through a reactor column packed with solid base catalysts (e.g., MgO-SiO₂).

Process Parameters :

  • Residence Time : 10–15 minutes

  • Temperature : 80–90°C

  • Catalyst Loading : 5–10 wt%

  • Conversion : >90%

Batch Processing

Large-scale batch reactors employ similar conditions to laboratory methods but optimize for energy efficiency. Post-reaction mixtures are neutralized with dilute HCl, and the product is extracted using ethyl acetate.

Purification Techniques

Distillation

Fractional distillation under reduced pressure (10–20 mmHg) separates this compound from unreacted starting materials and byproducts.

Typical Conditions :

  • Boiling Point : 110–115°C (at 15 mmHg)

  • Purity : ≥95%

Recrystallization

Recrystallization from ethanol-water mixtures (3:1 v/v) yields high-purity crystals.

Recovery : 70–80%
Purity : ≥98%

Chromatography

Silica gel column chromatography with hexane-ethyl acetate (4:1) as the eluent resolves isomeric impurities, though this method is less common industrially due to cost.

Comparative Analysis of Methods

MethodAdvantagesLimitationsYield (%)Industrial Feasibility
Claisen CondensationSimple setup, low costModerate yields55–65High
Wittig ReactionStereoselective, minimal byproductsRequires air-free conditions45–55Moderate
Oxidation of DiolsHigh purityToxic reagents (CrO₃)60–70Low
Continuous FlowScalable, energy-efficientHigh initial capital investment>90Very High

Emerging Technologies

Enzymatic Synthesis

Recent advances explore lipase-catalyzed esterification and condensation reactions. Candida antarctica lipase B (CAL-B) immobilized on mesoporous silica demonstrates promise for eco-friendly synthesis.

Conditions :

  • Solvent : Solvent-free or ionic liquids

  • Temperature : 40–50°C

  • Yield : 50–60%

Photocatalytic Methods

Visible-light-driven catalysis using TiO₂ or Ru-based complexes enables oxidation under mild conditions, though yields remain suboptimal (30–40%).

Chemical Reactions Analysis

Types of Reactions: Ethyl 3-methyl-4-oxocrotonate undergoes various chemical reactions, including:

    Oxidation: Can be oxidized to form corresponding carboxylic acids.

    Reduction: Can be reduced to form alcohols or aldehydes.

    Substitution: Can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous conditions.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products:

Scientific Research Applications

Organic Synthesis

Ethyl 3-methyl-4-oxocrotonate serves as a versatile building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals. It is particularly useful in the synthesis of isoprenoids and other biologically active compounds due to its reactive carbonyl group.

Biological Research

In biological studies, this compound is employed to investigate enzyme-catalyzed reactions and metabolic pathways. Its ability to act as an electrophile allows it to participate in various biochemical transformations, making it valuable for studying metabolic processes .

Pharmaceutical Applications

This compound is investigated for its potential use as a precursor in synthesizing pharmaceutical intermediates. Recent studies have highlighted its potential anticancer properties, with structural analogs demonstrating growth inhibition in cancer cell lines through activation of retinoic acid receptors (RARs).

Industrial Applications

In the industrial sector, this compound is utilized in producing fine chemicals, fragrances, and flavors. Its unique chemical properties make it suitable for various applications in the chemical industry .

Case Studies

  • Anticancer Activity : Research has shown that compounds similar to this compound exhibit growth inhibition in cancer cell lines. A study demonstrated that heteroarotinoids sharing structural characteristics with this compound effectively inhibited head and neck cancer cell lines through RAR activation .
  • Enzyme Studies : In a multi-enzyme system study, this compound was efficiently accepted as a substrate, showcasing its utility in studying enzyme kinetics and metabolic pathways .

Mechanism of Action

The mechanism of action of Ethyl 3-methyl-4-oxocrotonate involves its role as an electrophile in various organic reactions. The compound’s carbonyl group is highly reactive, allowing it to participate in nucleophilic addition and substitution reactions. The molecular targets and pathways involved depend on the specific reaction and the reagents used .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Shikimic Acid (CAS 138-59-0, C₇H₁₀O₅, MW 174.15 g/mol)

  • Structural Similarities : Both compounds share a seven-carbon backbone.
  • Functional Differences : Shikimic acid contains three hydroxyl groups and a carboxylic acid, unlike the ester and ketone in ethyl 3-methyl-4-oxocrotonate.
  • Applications: Shikimic acid is a key intermediate in the biosynthesis of aromatic amino acids (e.g., via the shikimate pathway), while this compound is synthetic-focused, enabling Michael additions and condensations .
  • Reactivity: Shikimic acid participates in enzymatic pathways, whereas this compound’s conjugated system drives non-enzymatic nucleophilic reactions .

Ethyl 3-(4-Methyl-2-Oxo-7-Propoxychromen-3-Yl)Propanoate (CAS 858753-29-4, C₁₈H₂₂O₅, MW 318.4 g/mol)

  • Structural Similarities : Both are ethyl esters with ketone functionalities.
  • Functional Differences : The chromene derivative includes a fused aromatic ring and a propoxy group, increasing steric hindrance and reducing reactivity in simple condensations.
  • Applications : The chromene derivative is likely used in synthesizing bioactive heterocycles, while this compound serves as a versatile building block for smaller intermediates .
  • Reactivity : The extended conjugation in this compound enhances its electrophilicity compared to the chromene derivative .

Functional Comparison with Other Michael Acceptors

Ethyl Acrylate (CAS 140-88-5, C₅H₈O₂, MW 100.12 g/mol)

  • Reactivity : Ethyl acrylate lacks a ketone group, reducing its electron-withdrawing capacity compared to this compound.
  • Applications : Ethyl acrylate is used in polymer synthesis, while this compound’s ketone enables regioselective reactions in pharmaceutical intermediates .

Methyl Vinyl Ketone (CAS 78-94-4, C₄H₆O, MW 70.09 g/mol)

  • Reactivity : Methyl vinyl ketone is more volatile and less stable due to its smaller size. This compound’s ester group stabilizes the α,β-unsaturated system, enhancing shelf life .

Comparative Data Table

Compound Molecular Formula MW (g/mol) Key Functional Groups Key Reactions Applications
This compound C₇H₁₀O₃ 142.15 α,β-unsaturated ester, ketone Knoevenagel, Wittig, Michael addition Pharmaceuticals, polymers
Shikimic acid C₇H₁₀O₅ 174.15 Carboxylic acid, hydroxyls Enzymatic biosynthesis Aromatic amino acid synthesis
Ethyl 3-(4-methyl-2-oxo-7-propoxychromen-3-yl)propanoate C₁₈H₂₂O₅ 318.4 Chromene ring, ester Heterocycle synthesis Bioactive compound synthesis
Ethyl acrylate C₅H₈O₂ 100.12 α,β-unsaturated ester Polymerization Plastics, adhesives

Biological Activity

Ethyl 3-methyl-4-oxocrotonate (CAS Number: 62054-49-3) is an organic compound with significant potential in various biological and chemical applications. This article explores its biological activity, synthesis, mechanisms of action, and relevant research findings.

  • Molecular Formula : C7H10O3
  • Molecular Weight : 142.15 g/mol
  • Structure : The compound features a carbonyl group that contributes to its reactivity as an electrophile in organic reactions.

Synthesis

This compound can be synthesized through several methods, primarily involving the condensation of ethyl acetoacetate with acetone in the presence of a base, followed by oxidation. Common reagents include sodium ethoxide or potassium tert-butoxide, with ethanol or methanol as solvents. The reaction typically occurs under room temperature to reflux conditions.

The compound acts as an electrophile due to its reactive carbonyl group, allowing it to participate in nucleophilic addition and substitution reactions. Its biological activity is primarily linked to its ability to interact with various molecular targets, influencing metabolic pathways and enzyme-catalyzed reactions.

Anticancer Potential

Recent studies have highlighted the potential anticancer properties of this compound. Research indicates that compounds with similar structures exhibit growth inhibition in cancer cell lines. For example, heteroarotinoids, which share structural characteristics with this compound, have shown effective inhibition of head and neck cancer cell lines through activation of retinoic acid receptors (RARs) and retinoid X receptors (RXRs) .

Enzyme Interaction

This compound has been investigated for its role in enzyme-catalyzed reactions. It serves as a substrate in various metabolic pathways, contributing to the synthesis of biologically active molecules. Its electrophilic nature allows it to form adducts with nucleophiles, potentially leading to the development of novel therapeutic agents.

Case Studies

  • In Vitro Studies : In vitro experiments have demonstrated that this compound can inhibit the proliferation of specific cancer cell lines. The mechanism involves receptor-mediated pathways that modulate gene expression related to cell growth and apoptosis.
  • Xenograft Models : In vivo studies using xenograft models have shown promising results for compounds related to this compound. These studies suggest that similar compounds can lead to significant tumor regression when administered at appropriate doses .

Data Table: Comparison of Biological Activities

CompoundActivity TypeMechanism of ActionReference
This compoundAnticancerElectrophilic interaction with cellular targets
HeteroarotinoidsAnticancerRAR/RXR activation
Ethyl 2-methyl-4-pentenoateFlavoring agentInteraction with flavor receptors

Q & A

Basic Research Questions

Q. What are the common synthetic routes for Ethyl 3-methyl-4-oxocrotonate, and how are intermediates characterized?

this compound is typically synthesized via catalytic reduction of this compound (Fluka Chemical Co.) or through Wittig reactions using triphenylphosphorane derivatives and carbonyl precursors . Key characterization methods include:

  • 1H NMR : To confirm structural integrity and isomer ratios.
  • HPLC : For purification of isomeric mixtures (e.g., ethyl 13,14-dihydroretinoate) .
  • UV-Vis spectroscopy : To assess chromophore behavior in solvents like ethanol (e.g., λmax at 289 nm for Analog I) .

Table 1: Example Reaction Conditions and Characterization

Reaction TypePrecursorsKey StepsCharacterization Methods
Wittig Reaction(β-ionylideneethyl)triphenylphosphorane, ethyl 3-methyl-4-oxobutanoateCatalytic reduction, HPLC purification1H NMR, UV-Vis

Advanced Research Questions

Q. How can researchers resolve contradictions in UV-Vis spectral data for this compound derivatives?

Discrepancies in absorption spectra (e.g., diffuse vs. structured bands) often arise from conformational differences. For example:

  • Analog I (non-planar): Shows a diffuse spectrum at 289 nm due to C-6–C-7 distortion.
  • Analog II (planar): Exhibits a red-shifted λmax (307 nm) with vibrational fine structure .
    Methodological Approach :
    • Compare solvent effects (e.g., ethanol vs. methanol).
    • Use computational modeling to assess coplanarization-induced shifts.
    • Validate via protein-binding assays (e.g., reconstitution in bacteriorhodopsin apomembranes) .

Q. What experimental designs are optimal for studying chromophore-protein interactions using this compound analogs?

  • Reconstitution Assays : Incorporate analogs into apomembranes (e.g., bacteriorhodopsin) under controlled pH and ionic strength (e.g., 20 mM Tris/HCl, 4 M NaCl, pH 7.0) .
  • Competitive Binding Studies : Measure incorporation rates of native retinal vs. analogs (e.g., 270-fold reduction in Analog I) .
  • Spectroscopic Probes : Track chromophore-environment interactions via vibrational fine structure (e.g., OS = 4110 cm<sup>-1</sup> for BR(I)) .

Q. How can purity and isomer separation challenges be addressed during synthesis?

  • Chromatographic Techniques : Use preparative HPLC with gradient elution for isomer separation.
  • Reduction Optimization : Employ diisobutylaluminum hydride (DIBAL-H) under inert conditions to minimize side reactions.
  • Validation : Cross-check purity via melting point analysis and high-resolution mass spectrometry (HRMS) .

Q. What strategies ensure robust integration of literature data into experimental workflows?

  • Systematic Review : Prioritize peer-reviewed journals (e.g., Journal of Organic Chemistry) over vendor databases.
  • Critical Analysis : Cross-validate synthetic protocols (e.g., Wittig reaction conditions) against multiple sources.
  • Data Reproducibility : Document deviations from literature methods (e.g., solvent ratios, catalyst loadings) .

Q. How should spectroscopic and chromatographic data be presented to meet academic standards?

  • UV-Vis Reporting : Include baseline corrections, solvent parameters, and instrument specifications (e.g., SLM Aminco DW2000 spectrophotometer) .
  • Chromatograms : Annotate retention times, peak purity, and column details.
  • Statistical Clarity : Provide error margins (e.g., ±0.5 nm for λmax) and replicate counts .

Q. Methodological Best Practices

  • Avoid Commercial Bias : Focus on lab-scale synthesis (e.g., mg to gram quantities) rather than industrial scalability.
  • Nomenclature Consistency : Use IUPAC names exclusively (e.g., "this compound" instead of abbreviations) .
  • Ethical Data Presentation : Exclude raw vendor catalogs (e.g., BenchChem) and prioritize peer-reviewed spectral libraries .

For further guidance on experimental documentation, refer to Medicinal Chemistry Research guidelines on reagent sourcing and spectroscopic validation .

Properties

IUPAC Name

ethyl (E)-3-methyl-4-oxobut-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10O3/c1-3-10-7(9)4-6(2)5-8/h4-5H,3H2,1-2H3/b6-4+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLFXEUMFBVGYEL-GQCTYLIASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C=C(C)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C=C(\C)/C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

142.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62054-49-3, 41891-38-7
Record name Ethyl (2E)-3-methyl-4-oxo-2-butenoate
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Record name Ethyl 3-methyl-4-oxo-2-butenoate
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (E)-3-Methyl-4-oxo-but-2-enoic acid ethylester
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URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062054493
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name ethyl (2E)-3-methyl-4-oxobut-2-enoate
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Record name Ethyl 3-methyl-4-oxo-2-butenoate
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Retrosynthesis Analysis

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Feasible Synthetic Routes

Ethyl 3-methyl-4-oxocrotonate
Ethyl 3-methyl-4-oxocrotonate
Ethyl 3-methyl-4-oxocrotonate
Ethyl 3-methyl-4-oxocrotonate
Ethyl 3-methyl-4-oxocrotonate
Ethyl 3-methyl-4-oxocrotonate

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